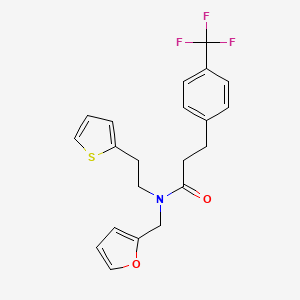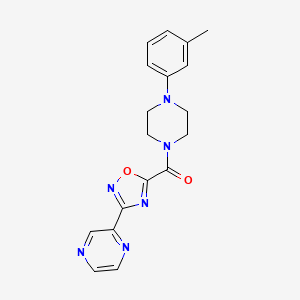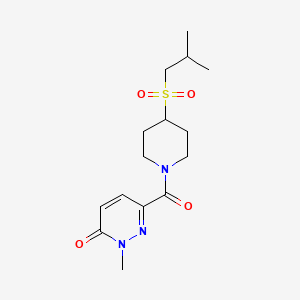
6-(4-(isobutylsulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
- Acylation and Derivative Formation : The acylation of fullerene derivatives demonstrates the versatility in functionalizing piperidine-containing compounds. This process allows for the formation of multifullerene derivatives, showcasing the compound's potential in synthesizing complex organic molecules with applications in nanotechnology and material science (Zhang et al., 2002).
Medicinal Chemistry and Drug Development
- Antibacterial Activity : The synthesis and antibacterial evaluation of sulfamoyl and piperidine functionalities demonstrate the compound's relevance in developing new antibacterial agents. These functionalities have shown valuable results against bacterial strains, indicating the potential for creating new antibiotics (Aziz‐ur‐Rehman et al., 2017).
- Anticancer and Estrogen Receptor Binding : The development of compounds with chromene and quinoline moieties, attached to pyrimide and piperazine functionalities, has demonstrated anti-proliferative activities. These findings highlight the compound's application in targeting cancer cells and understanding estrogen receptor interactions (Parveen et al., 2017).
Material Science and Liquid Crystals
- Ionic Liquid Crystals : The use of piperazine cations in designing ionic liquid crystals showcases the potential applications of such compounds in creating new materials with specific optical and electronic properties. This research contributes to the development of advanced materials for use in displays, sensors, and other technologies (Lava et al., 2009).
Propiedades
IUPAC Name |
2-methyl-6-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-11(2)10-23(21,22)12-6-8-18(9-7-12)15(20)13-4-5-14(19)17(3)16-13/h4-5,11-12H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCJLPNYASLJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

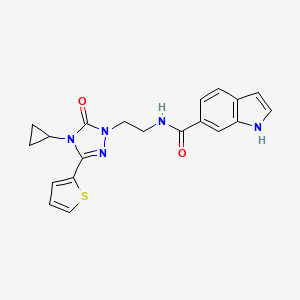

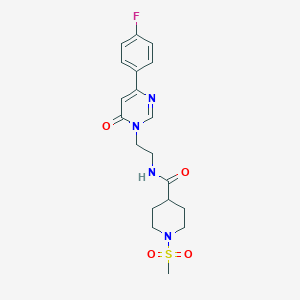
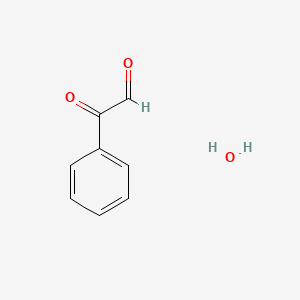
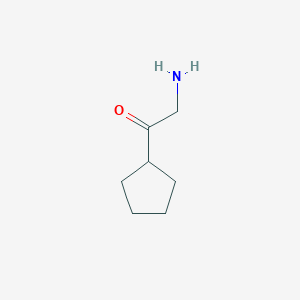
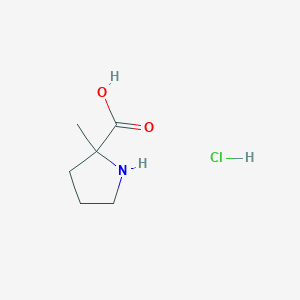

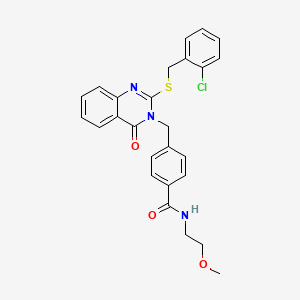
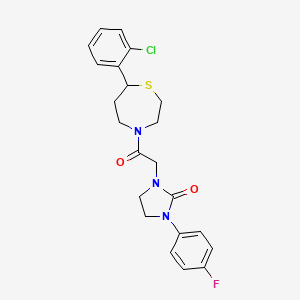
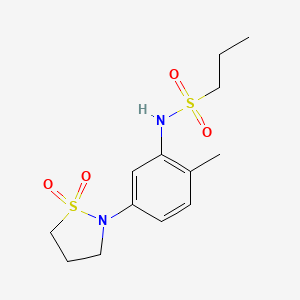
![N-methyl-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702079.png)
